4-Biphenylmethanol

Catalog No.
S591223
CAS No.
3597-91-9
M.F
C13H12O
M. Wt
184.23 g/mol
Availability
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4-Biphenylmethanol

CAS Number

3597-91-9

Product Name

4-Biphenylmethanol

IUPAC Name

(4-phenylphenyl)methanol

Molecular Formula

C13H12O

Molecular Weight

184.23 g/mol

InChI

InChI=1S/C13H12O/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9,14H,10H2

InChI Key

AXCHZLOJGKSWLV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CO

Synonyms

4-(hydroxymethyl)biphenyl, 4-hydroxymethylbiphenyl

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CO

4-Biphenylmethanol, also known as 4-phenylbenzyl alcohol or 4-hydroxymethylbiphenyl, is a small organic molecule with the chemical formula C13H12O []. It consists of a biphenyl group (two connected benzene rings) with a hydroxyl group (OH) attached to the fourth carbon atom of one of the benzene rings [].

4-Biphenylmethanol is not a naturally occurring compound, but it is readily synthesized in laboratories for use in scientific research []. Research interest in this compound stems from its potential applications in various fields, including polymer chemistry and materials science [].


Molecular Structure Analysis

The key feature of 4-biphenylmethanol's structure is the combination of two aromatic rings (benzene) linked by a single carbon-carbon bond (biphenyl group) and a hydroxyl group attached to the para (fourth) position of one of the benzene rings []. This structure gives the molecule both hydrophobic (water-fearing) and hydrophilic (water-loving) properties, depending on the environment. The aromatic rings contribute to the hydrophobic character, while the hydroxyl group provides some hydrophilic character [].

Another notable aspect of the structure is the potential for conjugation between the aromatic rings and the hydroxyl group. Conjugation refers to the overlapping of electron orbitals in adjacent molecules, which can influence the molecule's reactivity and other properties.


Chemical Reactions Analysis

Synthesis:

4-Biphenylmethanol can be synthesized through various methods, with the Grignard reaction being a common approach. This reaction involves reacting a Grignard reagent (formed from an aryl halide and magnesium) with formaldehyde [].

C4H9Br + Mg --> C4H9MgBr (Grignard reagent) []

C4H9MgBr + HCHO --> C6H5CH2OH + MgOBr (4-Biphenylmethanol) []

Other Relevant Reactions:

4-Biphenylmethanol can act as a monofunctional alcohol initiator in certain polymerization reactions. For example, research has shown its effectiveness in initiating the ring-opening polymerization of trimethylene carbonate and the copolymerization of ε-caprolactone and trimethylene carbonate [].


Physical And Chemical Properties Analysis

  • Melting Point: 102-104 °C [].
  • Boiling Point: 330 °C (decomposition) [].
  • Solubility: Soluble in organic solvents like dichloromethane, chloroform, and acetone []. Insoluble in water [].
  • Stability: Stable under normal storage conditions [].

XLogP3

3.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity]

Pictograms

Health Hazard

Health Hazard

Other CAS

3597-91-9

Wikipedia

4-Biphenylmethanol

Dates

Modify: 2023-08-15

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